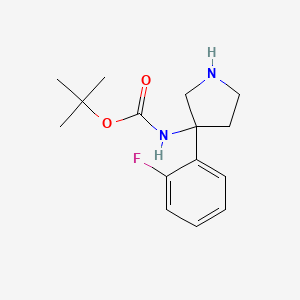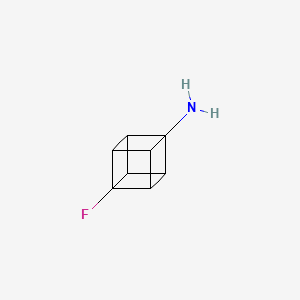
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position, with an additional hydrochloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride typically involves the chlorination of 3-methylpyridazine followed by carboxylation. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the resulting product is then treated with carbon dioxide to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and carboxylation steps.
化学反応の分析
Types of Reactions
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) and thiourea. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include 6-amino-3-methylpyridazine-4-carboxylic acid and 6-thio-3-methylpyridazine-4-carboxylic acid.
Oxidation Reactions: Products include 6-chloro-3-carboxypyridazine-4-carboxylic acid and 6-chloro-3-formylpyridazine-4-carboxylic acid.
Reduction Reactions: Products include 6-chloro-3-methylpyridazine-4-methanol.
科学的研究の応用
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent.
Industry: It is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit certain enzymatic pathways, leading to its potential therapeutic effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but lacks the carboxylic acid group.
6-Chloro-4-methylpyridazin-3-amine: Similar structure but has an amine group instead of a carboxylic acid group.
Uniqueness
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C6H6Cl2N2O2 |
|---|---|
分子量 |
209.03 g/mol |
IUPAC名 |
6-chloro-3-methylpyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c1-3-4(6(10)11)2-5(7)9-8-3;/h2H,1H3,(H,10,11);1H |
InChIキー |
ZFAXVQSOJYHVFA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C=C1C(=O)O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)











